molecular formula C8H6BrN3O B1383565 6-Bromimidazo[1,2-a]pyridin-3-carboxamid CAS No. 2044706-79-6

6-Bromimidazo[1,2-a]pyridin-3-carboxamid

Katalognummer: B1383565
CAS-Nummer: 2044706-79-6
Molekulargewicht: 240.06 g/mol
InChI-Schlüssel: BAYFFRVCYNOEHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromoimidazo[1,2-a]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C8H6BrN3O and its molecular weight is 240.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediates

6-Bromoimidazo[1,2-a]pyridine-3-carboxamide serves as an important intermediate in the synthesis of various pharmaceuticals. It has been identified as a precursor for compounds targeting specific biological pathways, including:

  • CLK1 Inhibitors : Recent studies have highlighted the potential of 3,6-disubstituted imidazo[1,2-a]pyridine derivatives as inhibitors of cdc2-like kinase 1 (CLK1). These compounds can induce autophagy and are being explored for their therapeutic applications in autophagy-related diseases .

Cancer Treatment

The compound has been investigated for its role in cancer therapy. It has been associated with inhibiting signaling pathways related to the TGF-β superfamily, which are crucial in cancer progression. Studies indicate that derivatives of this compound can enhance the efficacy of existing cancer treatments when used in combination therapies .

CLK1 Inhibitor Discovery

A significant study published in April 2021 reported on a series of imidazo[1,2-a]pyridine derivatives, including 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide, demonstrating potent inhibition against CLK1 with an IC50 value as low as 4 nM. This finding suggests its potential as a lead compound for developing new treatments for diseases linked to autophagy dysfunction .

TGF-β Signaling Inhibition

Research from November 2015 described the application of compounds derived from imidazo[1,2-a]pyridine frameworks in treating cancer by inhibiting TGF-β signaling pathways. This study emphasized the structural importance of the imidazo ring and its substituents in enhancing biological activity .

References Table

ReferenceDescription
Method for synthesizing 6-bromoimidazo [1,2-a] pyridine
Discovery of CLK1 inhibitors derived from imidazo[1,2-a]pyridine
Chemical properties and synthesis details from Sigma-Aldrich

Biologische Aktivität

6-Bromoimidazo[1,2-a]pyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of anti-tuberculosis (TB) properties. This article reviews the biological activity of this compound, focusing on its efficacy against Mycobacterium tuberculosis (Mtb), structure-activity relationships (SAR), and related pharmacological studies.

Anti-Tuberculosis Activity

Recent studies have highlighted the promising anti-tuberculosis activity of imidazo[1,2-a]pyridine derivatives, including 6-bromoimidazo[1,2-a]pyridine-3-carboxamide. The compound has shown effectiveness against both drug-susceptible and multidrug-resistant strains of Mtb.

Efficacy Against Mtb

  • Minimum Inhibitory Concentration (MIC) :
    • The compound exhibits MIC values ranging from 0.07 to 2.2 μM against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) strains, with some derivatives showing MIC values as low as 0.0009 μM against extracellular Mtb .
    • Notably, compounds derived from this scaffold have been reported to be approximately 1.5 to 3-fold more active than isoniazid against the H37Rv strain of TB .
  • Selectivity and Safety :
    • The compounds have demonstrated non-cytotoxicity against Vero cells with IC50 values exceeding 128 μM, indicating a favorable safety profile .

Structure-Activity Relationship (SAR)

The SAR studies have been pivotal in understanding how modifications to the imidazo[1,2-a]pyridine scaffold influence biological activity.

Key Findings:

  • Position Modifications :
    • Substituents at positions 2 and 6 significantly impact potency. For instance, a 6-chloro substitution resulted in a drop in activity compared to a methyl group at the same position .
    • Compounds with cyclic aliphatic rings on the amide nitrogen were found to enhance anti-TB activity .
  • Pharmacokinetic Properties :
    • Preliminary ADME studies indicate that some derivatives possess favorable pharmacokinetic properties, including high plasma protein binding (>99%) and acceptable liver microsome stability .

Case Studies

Several case studies have illustrated the efficacy of imidazo[1,2-a]pyridine derivatives in vivo.

  • In Vivo Efficacy :
    • A study involving Balb/c mice demonstrated that treatment with ND-09759, an imidazo[1,2-a]pyridine carboxamide derivative, resulted in significantly reduced bacterial load and improved histopathological outcomes compared to untreated controls .
  • Comparative Analysis :
    • In comparative studies with existing TB treatments like isoniazid and rifampicin, certain derivatives showed enhanced efficacy and reduced toxicity profiles .

Eigenschaften

IUPAC Name

6-bromoimidazo[1,2-a]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-5-1-2-7-11-3-6(8(10)13)12(7)4-5/h1-4H,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYFFRVCYNOEHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoimidazo[1,2-a]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-Bromoimidazo[1,2-a]pyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
6-Bromoimidazo[1,2-a]pyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
6-Bromoimidazo[1,2-a]pyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
6-Bromoimidazo[1,2-a]pyridine-3-carboxamide
Reactant of Route 6
6-Bromoimidazo[1,2-a]pyridine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.